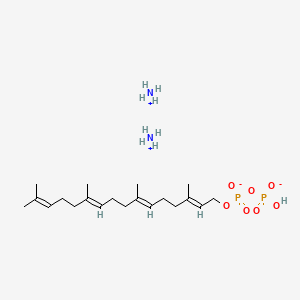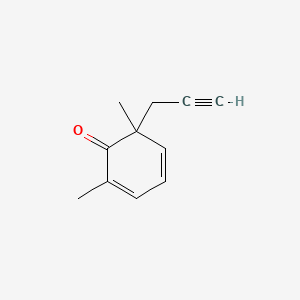
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with dimethyl and propynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylcyclohexanone and propargyl bromide.
Alkylation Reaction: The first step involves the alkylation of 2,6-dimethylcyclohexanone with propargyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the propynyl group at the 2-position of the cyclohexanone ring.
Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2) to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexadiene derivatives
Applications De Recherche Scientifique
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-3,5-cyclohexadiene-1-one: Lacks the propynyl group, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2-(2-butynyl)-3,5-cyclohexadiene-1-one: Contains a butynyl group instead of a propynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis, material science, and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2,6-dimethyl-6-prop-2-ynylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H12O/c1-4-7-11(3)8-5-6-9(2)10(11)12/h1,5-6,8H,7H2,2-3H3 |
Clé InChI |
HNCGCDWUYLGEJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(C1=O)(C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


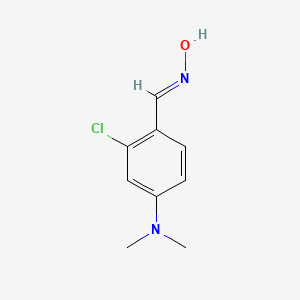
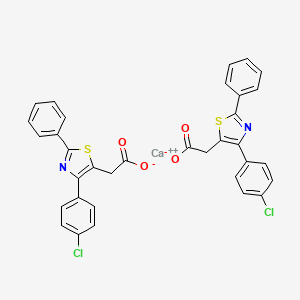

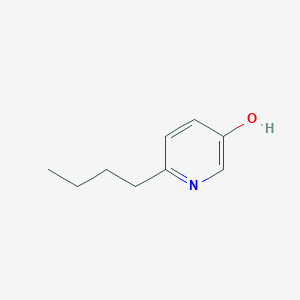
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
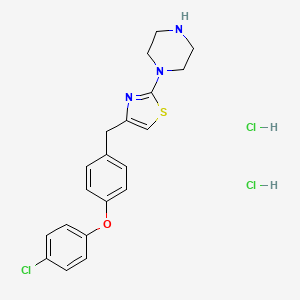
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
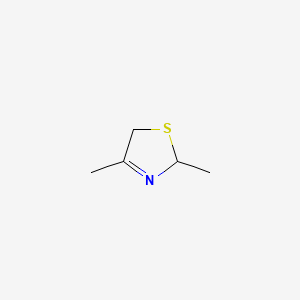

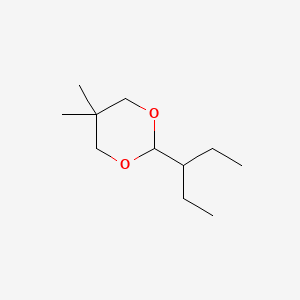
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
